Chloro(diphenyl)silane physical and chemical properties
Chloro(diphenyl)silane physical and chemical properties
An In-depth Technical Guide to Chloro(diphenyl)silane: Properties, Reactivity, and Applications
Abstract
Chloro(diphenyl)silane, a prominent organosilicon compound, serves as a critical intermediate and reagent in a multitude of synthetic applications, from advanced polymer synthesis to the protection of functional groups in complex molecule construction. Its unique reactivity, governed by the silicon-chlorine and silicon-hydrogen bonds, makes it an invaluable tool for researchers, chemists, and material scientists. This technical guide provides a comprehensive overview of the core physical and chemical properties of Chloro(diphenyl)silane. It delves into its fundamental reactivity, including hydrolysis and its role as a silylating agent, supported by mechanistic insights and detailed experimental protocols. Furthermore, this document outlines its key applications, spectroscopic characteristics, and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory and industrial setting.
Compound Identification and Core Physical Properties
Chloro(diphenyl)silane is a colorless to light yellow liquid recognized for its high reactivity, particularly its sensitivity to moisture.[1][2] Its identity is established by several key identifiers, and its physical properties are crucial for its handling and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁ClSi | [1][2] |
| Molecular Weight | 218.75 g/mol | [1][2][3] |
| CAS Number | 1631-83-0 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 143 °C at 10 mmHg (140–145°C at 7 mmHg) | [1][2] |
| Density | 1.118 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.578 | [1][2] |
| Flash Point | >105 °C (>221 °F) | [1] |
| Solubility | Soluble in benzene, chloroform, carbon tetrachloride, ether | [1] |
| Water Solubility | Reacts vigorously with water | [1][4] |
Chemical Reactivity and Synthetic Utility
The synthetic utility of Chloro(diphenyl)silane is dominated by the reactivity of the Si-Cl bond, which is highly susceptible to nucleophilic attack, and the Si-H bond, which can act as a hydride source.[5]
Hydrolysis: A Rapid Reaction Pathway
A defining characteristic of Chloro(diphenyl)silane is its hydrolytic instability. It reacts rapidly with water and other protic solvents, and is sensitive to atmospheric moisture.[1] This reactivity is driven by the highly polarized Si-Cl bond and the thermodynamic favorability of forming strong Si-O bonds.[6]
The hydrolysis proceeds in two main stages:
-
Silanol Formation: The initial reaction with water involves nucleophilic substitution at the silicon center, displacing the chloride ion to form diphenylsilanol ((C₆H₅)₂SiH(OH)) and hydrochloric acid (HCl).[4][6]
-
Condensation to Siloxane: The newly formed, reactive silanol can then undergo condensation with another silanol molecule or react with another molecule of Chloro(diphenyl)silane to form a stable disiloxane, 1,3-diphenyl-1,3-dihydrodisiloxane, eliminating a molecule of water or HCl in the process.
This vigorous reaction necessitates that all handling and reactions be conducted under anhydrous (moisture-free) conditions, typically using an inert atmosphere of nitrogen or argon.[4]
Caption: Hydrolysis pathway of Chloro(diphenyl)silane.
Experimental Protocol: Controlled Hydrolysis
Causality: This protocol demonstrates the controlled hydrolysis to form a siloxane. The use of a solvent system (toluene/t-amyl alcohol) helps to moderate the highly exothermic reaction and improve solubility, while maintaining a specific temperature ensures consistent product formation.[6]
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Solvent Preparation: In the flask, prepare a heterogeneous mixture of 77 mL of toluene, 161 mL of t-amyl alcohol, and 666 mL of deionized water.
-
Temperature Control: Cool the mixture to 25 °C using an external cooling bath.
-
Reagent Addition: Prepare a solution of 218.75 g (1.0 mol) of Chloro(diphenyl)silane in 77 mL of toluene in the dropping funnel.
-
Reaction Execution: Add the Chloro(diphenyl)silane solution dropwise to the stirred solvent mixture over approximately 30 minutes, ensuring the temperature is maintained at 25 °C.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 10 minutes.
-
Isolation: Collect the resulting crystalline product (disiloxane) by suction filtration.
-
Purification: Wash the collected crystals with deionized water until the filtrate is free of acid (tested with pH paper), then air-dry the product.
Silylating Agent for Alcohol Protection
Chloro(diphenyl)silane is a valuable reagent for the protection of hydroxyl groups in alcohols, forming diphenylsilyl ethers. Silyl ethers are widely used in multi-step organic synthesis because they are easy to introduce, stable across a wide range of reaction conditions (e.g., oxidation, reduction, organometallic reactions), and can be selectively removed.[7]
The stability of the resulting diphenylsilyl (DPS) ether is intermediate, generally considered more robust than a trimethylsilyl (TMS) ether but less so than a tert-butyldimethylsilyl (TBDMS) ether under acidic conditions.[8][9]
Mechanism of Protection: The reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction, and it can form a highly reactive silyl-imidazolium intermediate, which accelerates the silylation of the alcohol.
Caption: General workflow for alcohol protection using Chloro(diphenyl)silane.
Experimental Protocol: Protection of a Primary Alcohol
Causality: Imidazole is a preferred base as it acts as a catalyst for the reaction, increasing the electrophilicity of the silicon atom. DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reagents and the reaction progress. The aqueous workup is necessary to remove the imidazolium hydrochloride salt and any excess reagents.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Silylating Agent Addition: Add Chloro(diphenyl)silane (1.2 eq) dropwise via syringe to the cooled, stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude diphenylsilyl ether by flash column chromatography on silica gel.
Reactions with Organometallic Reagents
Chloro(diphenyl)silane readily reacts with strong nucleophiles such as organolithium (R-Li) and Grignard (R-MgX) reagents.[1] This reaction substitutes the chlorine atom with the organic group from the organometallic reagent, providing a straightforward route to synthesize a wide variety of substituted alkyl- or aryldiphenylsilanes.[1] These products are themselves valuable intermediates in organic and materials chemistry.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of Chloro(diphenyl)silane.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: A characteristic singlet appears for the silicon-hydride proton (Si-H) at approximately 5.82 ppm. The ten protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, between 7.47-7.76 ppm.[1]
-
¹³C NMR: The aromatic carbons of the phenyl rings produce signals around 128.36, 131.10, 131.85, and 134.52 ppm.[1]
-
²⁹Si NMR: A singlet is observed at approximately -5.94 ppm, which is characteristic of this type of silicon environment.[1]
-
-
Infrared (IR) Spectroscopy:
Applications in Research and Development
The unique properties of Chloro(diphenyl)silane make it a versatile compound with broad applications.[2]
-
Polymer Chemistry: It is a key intermediate in the synthesis of silicone polymers, where its incorporation can enhance thermal stability and mechanical strength.[2]
-
Surface Modification: It is used to functionalize surfaces, such as silica, to impart desirable properties like hydrophobicity and improved adhesion for coatings and sealants.[2][11][12]
-
Coupling Agent: It acts as a coupling agent to promote chemical bonding between organic polymers and inorganic materials in composites.[2][11]
-
Pharmaceutical Synthesis: Its role as a protecting group is crucial in the multi-step synthesis of complex pharmaceutical intermediates and active ingredients.[13]
-
Reagent in Organic Synthesis: Beyond protection, it can be used as a reactant for various cross-coupling reactions and as a precursor for other valuable organosilicon compounds.[11]
Safety, Handling, and Storage
Chloro(diphenyl)silane is a hazardous material that requires careful handling.
-
Hazards:
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[14][16]
-
Ensure an eyewash station and safety shower are readily accessible.[14]
-
Avoid all contact with skin and eyes. In case of contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[14][15]
-
Avoid inhalation of vapors. If inhaled, move to fresh air and seek medical attention.[16]
-
-
Storage:
Conclusion
Chloro(diphenyl)silane is a cornerstone reagent in modern organosilicon chemistry. Its well-defined physical properties and predictable, yet potent, chemical reactivity make it an indispensable tool for a wide range of scientific endeavors. A thorough understanding of its behavior, particularly its sensitivity to moisture and its utility as a silylating agent, allows researchers and developers to harness its full potential in the synthesis of novel materials, polymers, and complex organic molecules. Adherence to strict safety protocols is paramount to ensure its effective and responsible use in advancing chemical science and technology.
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The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether . ResearchGate. [Link]
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Chloro Silanes as protecting agent for intermediates in pharmaceutical syntheses . SiSiB SILICONES. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information . Royal Society of Chemistry. [Link]
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Diphenylchlorosilane . NIST WebBook. [Link]
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Reactions of chlorosilanes with silica surfaces . The Journal of Physical Chemistry. [Link]
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Theoretical study of the hydrolysis of chlorosilane . ResearchGate. [Link]
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Protecting Groups . Organic Chemistry Portal. [Link]
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